

WEHI-345: Application Notes and Protocols for In Vitro Cell Culture

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Compound of Interest

Compound Name: WEHI-345

Cat. No.: B611805

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Introduction

WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical kinase in the NOD-like receptor (NLR) signaling pathway.^{[1][2][3]} By targeting the ATP-binding pocket of RIPK2, **WEHI-345** effectively blocks downstream signaling events, including RIPK2 ubiquitylation and the activation of the NF-κB pathway.^{[1][2][4]} This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines, making **WEHI-345** a valuable tool for studying inflammatory responses and a potential therapeutic candidate for NOD-driven inflammatory diseases.^{[4][5][6][7]}

These application notes provide detailed protocols for the in vitro use of **WEHI-345** in cell culture, focusing on its mechanism of action and its effects on inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for **WEHI-345** based on in vitro assays.

Parameter	Value	Cell Line/System	Reference
IC50 (RIPK2 inhibition)	0.13 μ M (130 nM)	Human recombinant RIPK2 kinase assay	[1] [2] [8]
Binding Affinity (Kd for RIPK2)	46 nM	N/A	[6] [9]
Selectivity	>10,000 nM (Kd) for RIPK1, RIPK4, RIPK5	N/A	[6] [8] [9]
Effective Concentration	500 nM	Raw 267.4, BMDMs, THP-1 cells	[1] [7] [10]

Experimental Protocols

Preparation of WEHI-345 Stock Solutions

Proper preparation of **WEHI-345** stock solutions is critical for experimental consistency.

Materials:

- **WEHI-345** powder
- Dimethyl sulfoxide (DMSO), hygroscopic
- Sterile microcentrifuge tubes

Protocol:

- **WEHI-345** is soluble in DMSO at a concentration of up to 25 mg/mL (62.27 mM).[\[1\]](#) For a 10 mM stock solution, dissolve 4.015 mg of **WEHI-345** in 1 mL of newly opened DMSO.
- Warm the solution and use sonication if necessary to aid dissolution.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[\[1\]](#)[\[7\]](#)

Inhibition of MDP-Induced Cytokine Production in THP-1 Cells

This protocol details the procedure to assess the inhibitory effect of **WEHI-345** on Muramyl Dipeptide (MDP)-induced pro-inflammatory cytokine production in the human monocytic THP-1 cell line.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin
- Muramyl Dipeptide (MDP)
- **WEHI-345** stock solution (10 mM in DMSO)
- 96-well tissue culture plates
- Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or ELISA kits for cytokine detection (e.g., TNF- α , IL-8, IL-1 β)

Protocol:

- **Cell Seeding:** Seed THP-1 cells in a 96-well plate at a density of 0.5×10^6 cells/mL in complete RPMI-1640 medium.
- **Pre-treatment with WEHI-345:** Prepare working solutions of **WEHI-345** by diluting the stock solution in culture medium. Add the desired concentrations of **WEHI-345** (e.g., 500 nM) to the cells. Include a vehicle control (DMSO) at the same final concentration. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- **Stimulation:** Add MDP to the wells at a final concentration of 10 µg/mL to stimulate the NOD2 pathway.

- Incubation: Incubate the plate for 4-8 hours for mRNA analysis (qRT-PCR) or 20 hours for protein analysis (ELISA) at 37°C in a 5% CO₂ incubator.[4]
- Analysis:
 - qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by qRT-PCR to measure the mRNA levels of target genes such as TNF, IL8, and IL1B.
 - ELISA: Collect the cell culture supernatants and measure the concentration of secreted cytokines (TNF- α , IL-8, IL-1 β) using specific ELISA kits according to the manufacturer's instructions.

RIPK2 Autophosphorylation/Ubiquitination Assay in Raw 264.7 Cells

This protocol describes how to evaluate the effect of **WEHI-345** on the activation of RIPK2 in mouse macrophage-like Raw 264.7 cells by assessing its autophosphorylation and ubiquitination.

Materials:

- Raw 264.7 cells
- DMEM supplemented with 10% FBS, 100 IU/mL penicillin, and 100 μ g/mL streptomycin
- Muramyl Dipeptide (MDP)
- **WEHI-345** stock solution (10 mM in DMSO)
- 6-well tissue culture plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-RIPK2, anti-phospho-RIPK2 (Ser176), anti-ubiquitin (K63-specific), HRP-conjugated secondary antibodies
- Reagents for immunoprecipitation (e.g., Protein A/G agarose beads) and Western blotting

Protocol:

- Cell Seeding and Treatment: Seed Raw 264.7 cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with **WEHI-345** (e.g., 500 nM) or vehicle (DMSO) for 1 hour.
- Stimulation: Stimulate the cells with MDP (10 µg/mL) for 30-60 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Immunoprecipitation (for ubiquitination):
 - Incubate the cell lysates with an anti-RIPK2 antibody overnight at 4°C.
 - Add Protein A/G agarose beads and incubate for another 2-4 hours.
 - Wash the beads several times with lysis buffer.
 - Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
- Western Blotting:
 - Separate the protein lysates (for phosphorylation) or immunoprecipitated proteins (for ubiquitination) by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies (anti-phospho-RIPK2 or anti-ubiquitin) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Visualize the protein bands using a chemiluminescent substrate.

Cytotoxicity Assay

It is essential to assess the potential cytotoxic effects of **WEHI-345** to ensure that the observed inhibition of cytokine production is not due to cell death.

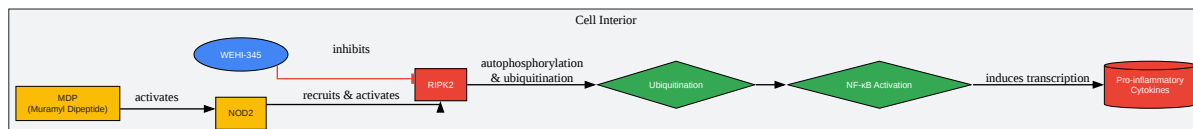
Materials:

- Target cell line (e.g., THP-1 or Raw 264.7)
- Complete culture medium
- **WEHI-345** stock solution
- 96-well opaque-walled plates (for luminescence-based assays) or standard 96-well plates (for colorimetric assays)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)

Protocol:

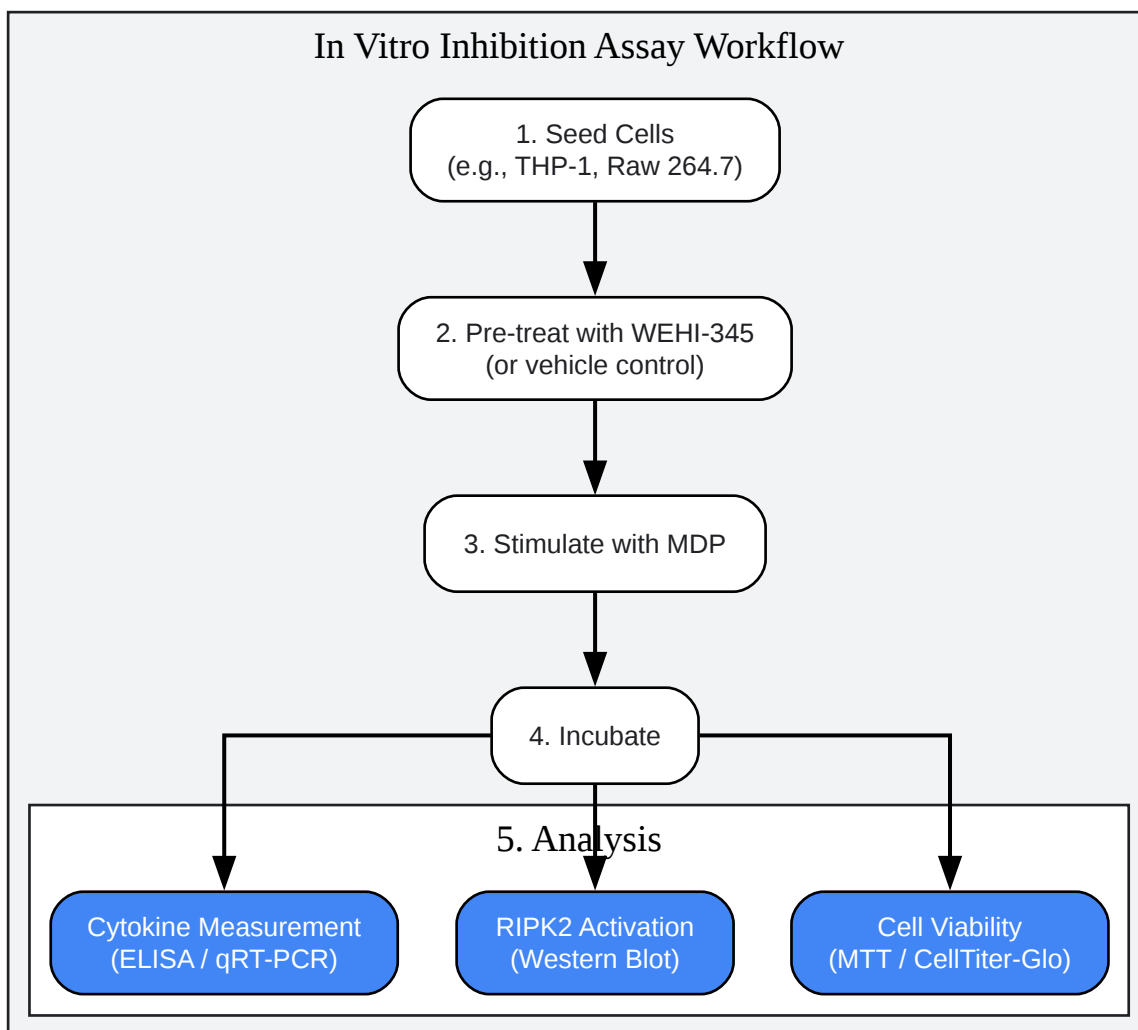
- Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
- Compound Addition: Add serial dilutions of **WEHI-345** to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
- Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
- Measurement of Cell Viability:
 - CellTiter-Glo® Assay: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent to each well, mix, and measure luminescence using a plate reader.
 - MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals and measure the absorbance at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations



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Caption: Mechanism of action of **WEHI-345** in the NOD2 signaling pathway.



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Caption: General experimental workflow for in vitro studies with **WEHI-345**.

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